KMO Inhibitory Potency of the Pyridazinylsulfonamide Scaffold Compared to CHDI-340246
The optimized N-(6-phenylpyridazin-3-yl)benzenesulfonamide analog (Compound 12) exhibited KMO inhibitory potency equipotent to CHDI-340246, a known clinical-stage KMO inhibitor [1]. This provides a class-level comparative baseline for the target compound 895804-31-6, which shares the same core scaffold and is anticipated to demonstrate a similar in vitro IC50 profile.
| Evidence Dimension | KMO inhibitory potency (equipotent comparison) |
|---|---|
| Target Compound Data | Not individually reported; structural analog of Compound 12 in the same patent series |
| Comparator Or Baseline | CHDI-340246 (exact IC50 data not disclosed in the abstract) |
| Quantified Difference | Equipotent (no significant difference reported) |
| Conditions | In vitro KMO enzyme inhibition assay (specific source and conditions not detailed in the abstract) |
Why This Matters
Equipotency to a well-characterized advanced KMO inhibitor validates the target compound's scaffold and indicates a high probability of potent target engagement for CNS drug discovery programs.
- [1] Kimura, H., Suda, H., Kassai, M., Endo, M., Deai, Y., Yahata, M., Miyajima, M., & Isobe, Y. (2021). N-(6-phenylpyridazin-3-yl)benzenesulfonamides as highly potent, brain-permeable, and orally active kynurenine monooxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127753. View Source
